![molecular formula C18H38O9 B14343661 10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane CAS No. 105743-33-7](/img/structure/B14343661.png)
10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane is a complex organic compound known for its unique structure and properties. It is characterized by multiple ether linkages, making it a polyether compound. This compound is often used in various scientific and industrial applications due to its chemical stability and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane typically involves the stepwise addition of ethylene oxide to a methoxyethanol precursor. The reaction is usually carried out under controlled conditions, with the presence of a catalyst such as potassium hydroxide to facilitate the addition reactions. The process involves multiple stages of ethoxylation, where ethylene oxide is added to the growing chain, resulting in the formation of the desired polyether compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors ensures consistent product quality and high yield. The final product is purified through distillation or other separation techniques to remove any unreacted starting materials or by-products.
Análisis De Reacciones Químicas
Types of Reactions
10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or ethers.
Substitution: It can undergo nucleophilic substitution reactions, where one of the ether groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler alcohols or ethers.
Substitution: Formation of substituted ethers or other derivatives.
Aplicaciones Científicas De Investigación
10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane has a wide range of applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis and polymer chemistry.
Biology: Employed in the stabilization of proteins and enzymes, as well as in the formulation of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane is primarily based on its ability to interact with other molecules through hydrogen bonding and van der Waals forces. Its polyether structure allows it to form stable complexes with various substrates, enhancing their solubility and stability. The compound can also act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: A simpler polyether with fewer ether linkages.
Triethylene glycol monomethyl ether: Another polyether with similar properties but a shorter chain length.
Polyethylene glycol (PEG): A widely used polyether with varying chain lengths and applications.
Uniqueness
10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane stands out due to its longer chain length and higher number of ether linkages, which confer enhanced solubility and stability properties. Its unique structure makes it particularly useful in applications requiring high chemical stability and the ability to form stable complexes with other molecules.
Propiedades
Número CAS |
105743-33-7 |
|---|---|
Fórmula molecular |
C18H38O9 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
1,2,3-tris[2-(2-methoxyethoxy)ethoxy]propane |
InChI |
InChI=1S/C18H38O9/c1-19-4-7-22-10-12-25-16-18(27-15-14-24-9-6-21-3)17-26-13-11-23-8-5-20-2/h18H,4-17H2,1-3H3 |
Clave InChI |
FEPZLEYEVXBFCX-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCC(COCCOCCOC)OCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)
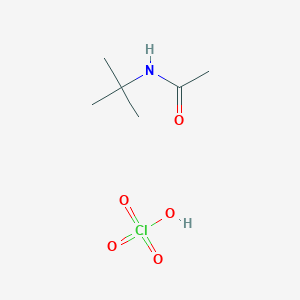
![3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane](/img/structure/B14343603.png)
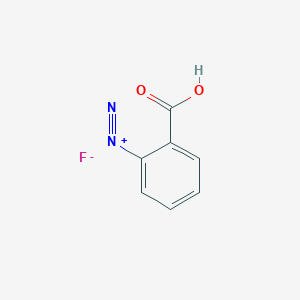
![8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline)](/img/structure/B14343621.png)
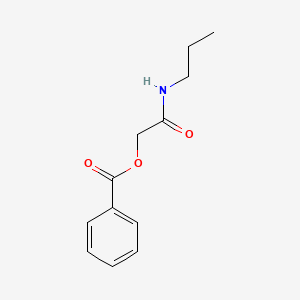
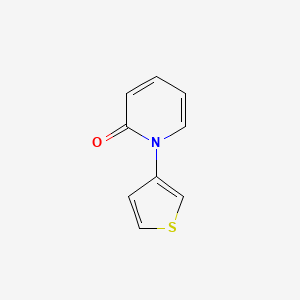
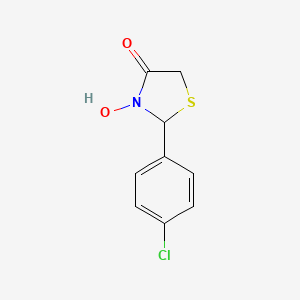
![4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol](/img/structure/B14343632.png)

![1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14343638.png)
![N-{[2-(1H-Pyrrol-1-yl)phenyl]methyl}propanamide](/img/structure/B14343651.png)
